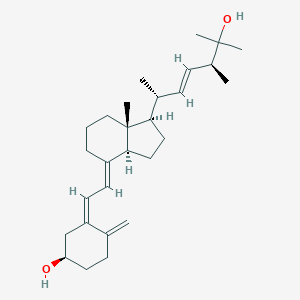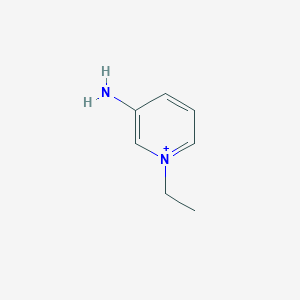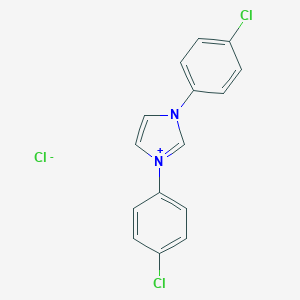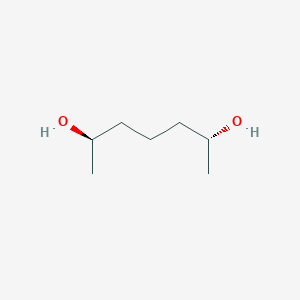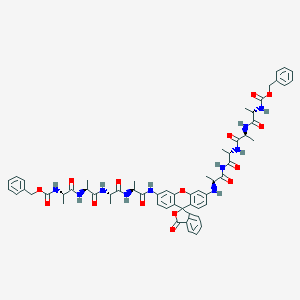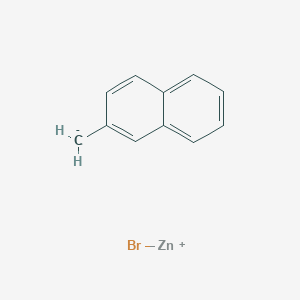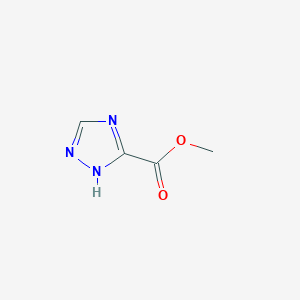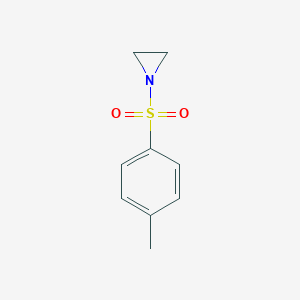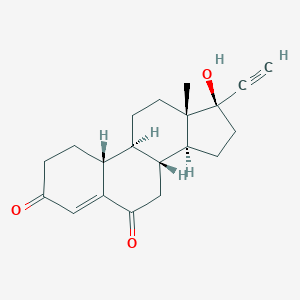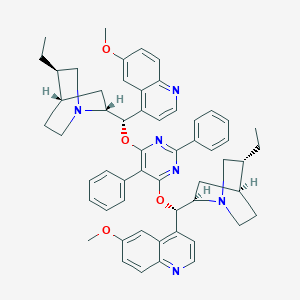
2-Allylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allylbenzene-1,4-diamine is a compound that has been studied for its potential applications in scientific research. This compound is also known as 2-ABD and has been synthesized using various methods. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-ABD has been studied in detail. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis. The compound has also been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication. The inhibition of topoisomerase II activity leads to DNA damage and cell death.
Biochemische Und Physiologische Effekte
2-ABD has been shown to have biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, which leads to cell death. The compound has also been found to inhibit the activity of topoisomerase II, which leads to DNA damage and cell death. Additionally, the compound has been shown to have fluorescent properties, which makes it useful for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-ABD in lab experiments include its anticancer properties, fluorescent properties, and potential use as a ligand in coordination chemistry. The limitations of using 2-ABD in lab experiments include the difficulty in synthesizing the compound and the potential toxicity of the compound.
Zukünftige Richtungen
For research on 2-ABD include the investigation of its potential use as a therapeutic agent for cancer treatment. The compound's ability to induce apoptosis in cancer cells and inhibit the activity of topoisomerase II makes it a promising candidate for further study. Additionally, the compound's fluorescent properties make it useful for the detection of metal ions, which could have applications in environmental monitoring. Further research could also focus on the development of new synthesis methods for the compound to increase its yield and purity.
Synthesemethoden
The synthesis of 2-ABD has been achieved through different methods. One of the methods involves the reaction of allylamine and 1,4-dibromobenzene in the presence of a palladium catalyst. Another method involves the reaction of 2-aminobenzyl chloride and allylamine in the presence of a base. The yield of the compound is dependent on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
2-ABD has been studied for its potential applications in scientific research. The compound has been found to have anticancer properties and has been tested against various cancer cell lines. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, the compound has been investigated for its use as a ligand in coordination chemistry.
Eigenschaften
CAS-Nummer |
142627-24-5 |
|---|---|
Produktname |
2-Allylbenzene-1,4-diamine |
Molekularformel |
C9H12N2 |
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
2-prop-2-enylbenzene-1,4-diamine |
InChI |
InChI=1S/C9H12N2/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6H,1,3,10-11H2 |
InChI-Schlüssel |
NXORBSLYTUPYSS-UHFFFAOYSA-N |
SMILES |
C=CCC1=C(C=CC(=C1)N)N |
Kanonische SMILES |
C=CCC1=C(C=CC(=C1)N)N |
Synonyme |
1,4-Benzenediamine,2-(2-propenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B123429.png)
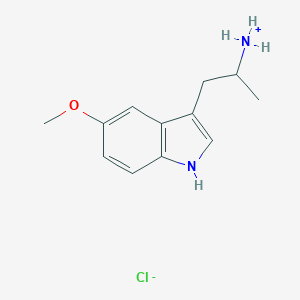
![8-Methyl-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B123433.png)
